![molecular formula C18H15NO B6337456 4-(3,4-Dimethylbenzoyl)quinoline; 97% CAS No. 1187169-95-4](/img/structure/B6337456.png)
4-(3,4-Dimethylbenzoyl)quinoline; 97%
Overview
Description
4-(3,4-Dimethylbenzoyl)quinoline, also known as DMBQ, is a chemical compound with the molecular formula C18H15NO and a molecular weight of 261.32 . It’s available for purchase from various suppliers .
Molecular Structure Analysis
The molecular structure of 4-(3,4-Dimethylbenzoyl)quinoline consists of 18 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(3,4-Dimethylbenzoyl)quinoline, such as its melting point, boiling point, and density, are not available in the search results .Scientific Research Applications
Medicinal Chemistry
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented .
Industrial and Synthetic Organic Chemistry
Quinoline is widely used in industrial and synthetic organic chemistry . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . Quinoline is an essential segment of both natural and synthetic compounds .
Photovoltaic Applications
Quinoline derivatives have recently gained popularity in third-generation photovoltaic applications . This work reviews the latest developments in the quinoline derivatives (metal complexes) for applications in the photovoltaic cells . Their properties for photovoltaic applications are detailed: absorption spectra, energy levels, and other achievements presented by the authors .
Organic Light-Emitting Diodes (OLEDs)
Quinoline derivatives are good materials for the emission layer of organic light-emitting diodes (OLEDs) . They have been demonstrated and described for this application .
Transistors
Quinoline derivatives are also used in transistors . They have been demonstrated and described for this application .
Biomedical Applications
Quinoline derivatives are being considered as materials for biomedical applications . They have been demonstrated and described for this application .
Safety and Hazards
Mechanism of Action
Target of Action
Quinolines and quinolones, which include this compound, are known to have a broad spectrum of biological activities . They have been used as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor agents . Some quinolines have been examined for their ability to trigger HIV-1 IN multimerisation via binding to an allosteric site .
Mode of Action
Quinolines and quinolones generally work by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes, thus blocking bacterial dna supercoiling . This results in the inhibition of bacterial DNA synthesis .
Biochemical Pathways
Quinolines and quinolones are known to affect a wide range of biological pathways due to their broad spectrum of bioactivities .
Pharmacokinetics
Quinolones, in general, are known for their excellent tissue penetration . They achieve high peak serum concentrations after treatment and are excreted by the kidney .
Result of Action
Given the broad spectrum of bioactivities of quinolines and quinolones, the effects can be expected to be diverse and dependent on the specific target and mode of action .
properties
IUPAC Name |
(3,4-dimethylphenyl)-quinolin-3-ylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c1-12-7-8-15(9-13(12)2)18(20)16-10-14-5-3-4-6-17(14)19-11-16/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUDGPHNIKWXHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601265623 | |
Record name | (3,4-Dimethylphenyl)-3-quinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601265623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylbenzoyl)quinoline | |
CAS RN |
1187169-95-4 | |
Record name | (3,4-Dimethylphenyl)-3-quinolinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Dimethylphenyl)-3-quinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601265623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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